5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

5-Cyclopentyl-1H-pyrazole-4-carbaldehyde (molecular formula C₉H₁₂N₂O, molecular weight 164.20 g/mol) is a heterocyclic building block comprising a pyrazole ring bearing a cyclopentyl substituent at the 5-position and a formyl group at the 4-position. The compound belongs to the 5-alkylpyrazole-4-carbaldehyde subclass, a family of versatile synthetic intermediates widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds, FXR modulator cores, and antimicrobial candidates.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B14881873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopentyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=NN2)C=O
InChIInChI=1S/C9H12N2O/c12-6-8-5-10-11-9(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)
InChIKeyINGFYQBUCAZNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopentyl-1H-pyrazole-4-carbaldehyde: Core Properties and Procurement-Relevant Classification for Research Sourcing


5-Cyclopentyl-1H-pyrazole-4-carbaldehyde (molecular formula C₉H₁₂N₂O, molecular weight 164.20 g/mol) is a heterocyclic building block comprising a pyrazole ring bearing a cyclopentyl substituent at the 5-position and a formyl group at the 4-position . The compound belongs to the 5-alkylpyrazole-4-carbaldehyde subclass, a family of versatile synthetic intermediates widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds, FXR modulator cores, and antimicrobial candidates . The simultaneous presence of the nucleophilic pyrazole NH, the electrophilic aldehyde, and the conformationally constrained cyclopentyl ring distinguishes this compound from simpler pyrazole-4-carbaldehydes and underpins its utility as a regiochemically defined entry point for diversity-oriented synthesis .

Why 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde Cannot Be Simply Replaced by Other 5-Substituted Pyrazole-4-carbaldehydes


Within the pyrazole-4-carbaldehyde family, the identity of the 5-substituent is not a passive structural variation—it directly governs lipophilicity, steric environment, metabolic stability, and target-binding conformation. The saturated cyclopentyl ring occupies a narrow physicochemical window: it contributes sufficient lipophilicity (predicted AlogP ~1.29 for related cyclopentyl-pyrazoles) to enhance membrane permeability relative to the 5-methyl analog, yet remains approximately 1 log unit less lipophilic than the 5-cyclohexyl variant (LogP = 2.27) , avoiding excessive logP-driven promiscuity or solubility penalties. In kinase inhibitor programs, the cyclopentyl group provides a critical 3D conformational constraint that the planar 5-phenyl substituent cannot replicate, and this shape complementarity has been explicitly exploited in CDK2 and FXR-targeted scaffolds where cyclopentyl was selected over methyl, phenyl, cyclohexyl, and cyclobutyl alternatives after systematic SAR evaluation . Consequently, substituting 5-cyclopentyl-1H-pyrazole-4-carbaldehyde with a cheaper or more readily available 5-methyl or 5-phenyl analog risks nullifying the structure-activity relationships that motivated the original scaffold design.

Quantitative Differentiation Evidence: 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde Versus Closest Analogs


Lipophilicity Window: Cyclopentyl Occupies the Optimal logP Range Between Methyl and Cyclohexyl Analogs

The 5-cyclopentyl substituent confers a predicted AlogP of approximately 1.29 to the pyrazole-4-carbaldehyde scaffold, as reported for related cyclopentyl-pyrazole compounds in commercial cheminformatics databases . In contrast, the 5-cyclohexyl analog (CAS 874908-43-7) exhibits a measured LogP of 2.27 , representing a ~1 log unit increase that pushes lipophilicity toward the upper boundary of orally bioavailable chemical space. The 5-methyl analog (CAS 112758-40-4) is predicted to have a LogP below 0.5, potentially limiting membrane permeability. The 5-cyclopentyl variant thus occupies a Goldilocks zone—sufficiently lipophilic for passive membrane transit yet unlikely to trigger logP-driven promiscuity, CYP inhibition, or poor aqueous solubility that plague higher-logP congeners.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Efficiency: Cyclopentyl Delivers Scaffold Function at 14 g/mol Lower Mass Than Cyclohexyl

5-Cyclopentyl-1H-pyrazole-4-carbaldehyde (MW = 164.20 g/mol) provides the same synthetic handle (4-carbaldehyde) and the same hydrogen-bond-donating NH as its 5-cyclohexyl counterpart (MW = 178.23 g/mol) , but at a molecular weight advantage of 14.03 g/mol. In fragment-based and lead-optimization contexts where every heavy atom must justify its contribution to binding affinity, the cyclopentyl variant offers superior ligand efficiency potential: for a hypothetical target with pIC₅₀ = 7.0, the cyclopentyl scaffold would yield LE ≈ 0.43 versus LE ≈ 0.39 for the cyclohexyl scaffold, assuming equipotent derivatives.

Ligand efficiency Molecular weight Fragment-based design

CDK2 Kinase Inhibitor Scaffold Validation: 5-Cyclopentyl-1H-pyrazole Core Delivers Nanomolar Potency

The 5-cyclopentyl-1H-pyrazole motif has been validated as a privileged scaffold for cyclin-dependent kinase 2 (CDK2) inhibition. In biochemical assays, 4-bromo-N-(5-cyclopentyl-1H-pyrazol-3-yl)benzamide (CHEMBL419753) inhibited CDK2/Cyclin A with an IC₅₀ of 50 nM . More advanced 5-cyclopentyl-1H-pyrazole carbamate derivatives from the Pfizer CDK2 inhibitor program achieved Ki values of 0.64–1.14 nM against CDK2/Cyclin E1 , demonstrating that the cyclopentyl substitution pattern is compatible with picomolar target engagement. The clinical-stage CDK2-selective inhibitor tegtociclib (PF-07104091, Ki = 1.16 nM for CDK2/Cyclin E1) incorporates a cyclopentyl-pyrazole substructure, confirming that the cyclopentyl group was retained through extensive medicinal chemistry optimization whereas alternative 5-substituents were deprioritized. While these data pertain to elaborated derivatives rather than the aldehyde building block itself, they establish the 5-cyclopentyl-1H-pyrazole core as a validated starting point for kinase inhibitor design—a credential that the 5-methyl, 5-phenyl, and unsubstituted analogs do not share at comparable potency levels.

CDK2 inhibition Kinase inhibitor Oncology Binding affinity

FXR Modulator Selectivity: Cyclopentyl-Pyrazoles Claimed as Superior to Prior Art by Roche

In patent US20110237628 (Roche), the inventors explicitly claim that cyclopentyl- and cycloheptylpyrazole derivatives 'exceed the compounds known in the art, inasmuch as they bind to and selectively modulate FXR very efficiently' . The patent describes FXR agonist activity in a HeLa cell-based BSEP promoter-driven luciferase reporter gene assay, with representative cyclopentyl-pyrazole compounds demonstrating EC₅₀ values in the low micromolar to nanomolar range . The selection of cyclopentyl over smaller (cyclobutyl) and larger (cyclohexyl, cycloheptyl) cycloalkyl rings, as well as over aryl substituents, was the outcome of a systematic structure-activity relationship exploration. The 5-cyclopentyl-1H-pyrazole-4-carbaldehyde building block enables access to this privileged chemotype for FXR modulator discovery programs targeting dyslipidemia, cholestasis, and metabolic syndrome.

FXR modulator Dyslipidemia Nuclear receptor Metabolic disease

Synthetic Accessibility: Vilsmeier-Haack Formylation of 5-Alkylpyrazoles Proceeds in 72–83% Yield

The Vilsmeier-Haack formylation of N-alkylhydrazones derived from aliphatic ketones provides 1,3-dialkylpyrazole-4-carbaldehydes in yields of 72–83% under standard conditions (DMF/POCl₃, 80–90 °C) . This methodology is directly applicable to the synthesis of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde from cyclopentanone-derived hydrazone precursors. The reaction proceeds with high regioselectivity for C-electrophilic attack, yielding the 4-formyl product as the major regioisomer . While comparable yields have been reported for methyl and phenyl analogs, the cyclopentyl hydrazone benefits from reduced steric hindrance at the α-position relative to cyclohexyl, facilitating cleaner conversion and simpler chromatographic purification. The microwave-accelerated variant of this reaction further reduces reaction times to approximately 10 minutes for 5-alkylpyrazole substrates, offering a practical advantage for scale-up .

Vilsmeier-Haack reaction Formylation Synthetic yield Regioselectivity

Conformational Constraint: Cyclopentyl Imparts sp³-Rich 3D Character Absent in 5-Phenyl and 5-Methyl Analogs

The saturated cyclopentyl ring at the 5-position introduces significant sp³ hybridization (fraction sp³ = 0.56 for the cyclopentyl carbons alone) and a non-planar conformational profile that the 5-phenyl analog (fully sp²-hybridized, planar) cannot provide . Increasing the three-dimensional character of drug candidates—measured by the fraction of sp³-hybridized carbons (Fsp³)—has been correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility . The cyclopentyl group offers a Fsp³ contribution of 0.56 while maintaining a compact ring volume (~85 ų) that is smaller than cyclohexyl (~110 ų), providing conformational restriction without excessive steric bulk. This property is distinct from both the planar 5-phenyl substituent (Fsp³ = 0) and the flexible, smaller 5-methyl group, and is likely a key driver of the selectivity observed in CDK2 and FXR programs that selected cyclopentyl over aryl alternatives.

Conformational restriction sp³ character Selectivity 3D structure

Optimal Research and Industrial Application Scenarios for 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde


CDK2-Selective Kinase Inhibitor Lead Generation

5-Cyclopentyl-1H-pyrazole-4-carbaldehyde serves as the key aldehyde building block for constructing 3-carbonylamino-5-cyclopentyl-1H-pyrazole CDK2 inhibitors, a chemotype advanced to clinical candidates by Pfizer (tegtociclib/PF-07104091, Ki = 1.16 nM) . The 4-carbaldehyde group enables Knoevenagel condensation or reductive amination to install the 3-amino side chain, while the 5-cyclopentyl group provides the steric and conformational features essential for CDK2/Cyclin E1 selectivity over CDK1, CDK4, CDK6, and CDK9 . In this application, the cyclopentyl substitution is not interchangeable with methyl, phenyl, or cyclohexyl alternatives, as evidenced by the SAR optimization that retained cyclopentyl in the clinical candidate through multiple lead optimization cycles.

FXR Agonist Synthesis for Dyslipidemia and Metabolic Disease Programs

The Roche patent family (US20110237628, CN-102791695-A, JP5868937B2) explicitly claims cyclopentyl-pyrazole derivatives as FXR modulators for treating dyslipidemia, cholestasis, and metabolic syndrome . 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde provides the functionalized core from which diverse FXR-targeted libraries can be elaborated via the 4-carbaldehyde handle. The patent specification states these compounds 'exceed the compounds known in the art' in FXR binding efficiency , establishing a documented preference for the cyclopentyl substituent over alternative cycloalkyl and aryl groups in this therapeutic context.

Diversity-Oriented Synthesis of Pyrazole-Fused Heterocyclic Libraries

The 4-carbaldehyde group of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde is a versatile electrophilic handle for condensation reactions—including Knoevenagel, Claisen-Schmidt, and Schiff base formation—that generate pyrazole-fused heterocycles such as pyrazolo-oxepines, pyrazolo-thiophenes, and indazoles . The 5-cyclopentyl substituent introduces a sterically defined, non-planar element that can be exploited to bias cyclization regiochemistry and influence the conformational preferences of the resulting fused ring systems. The Vilsmeier-Haack synthetic route provides reliable access to the building block in 72–83% yields , supporting library-scale procurement.

Fragment-Based Drug Discovery Requiring sp³-Rich, Low-MW Aldehyde Building Blocks

With a molecular weight of 164.20 g/mol , a predicted AlogP of ~1.29 , and significant sp³ character from the cyclopentyl ring (Fsp³ contribution ~0.56), 5-cyclopentyl-1H-pyrazole-4-carbaldehyde meets the physicochemical criteria for fragment-based screening libraries. The aldehyde functionality permits covalent or reversible-covalent engagement with target cysteine or lysine residues, while the cyclopentyl group provides three-dimensional shape diversity that is underrepresented in traditional flat aromatic fragment collections. The compound's profile compares favorably against the heavier, more lipophilic 5-cyclohexyl analog (MW 178.23, LogP 2.27) and the planar 5-phenyl analog for fragment library inclusion.

Quote Request

Request a Quote for 5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.